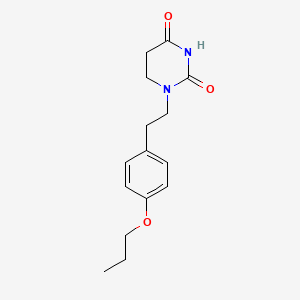
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-propoxyphenyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Install the propoxyphenyl group at the appropriate position using standard organic synthesis techniques.
- Protect any sensitive functional groups during this step.
Dihydrogenation:
- Reduce the pyrimidinedione ring to form the dihydro-1-(2-(4-propoxyphenyl)ethyl)-pyrimidinedione.
Industrial Production Methods:
While specific industrial methods may not be widely documented for this compound, research and development efforts are ongoing to optimize its synthesis for large-scale production.
Métodos De Preparación
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One approach is to start from commercially available starting materials and proceed as follows:
-
Formation of the Pyrimidinedione Core:
- Begin with a suitable precursor, such as an amine or an amide.
- Introduce the pyrimidinedione core by cyclization, typically involving condensation reactions.
- Protect functional groups as needed during this step.
Análisis De Reacciones Químicas
Reactivity:
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
Major Products:
- The major products depend on the specific reaction conditions and the substituents present. Variants with altered side chains or functional groups may be obtained.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms fully.
Propiedades
Número CAS |
88655-19-0 |
|---|---|
Fórmula molecular |
C15H20N2O3 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
1-[2-(4-propoxyphenyl)ethyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-2-11-20-13-5-3-12(4-6-13)7-9-17-10-8-14(18)16-15(17)19/h3-6H,2,7-11H2,1H3,(H,16,18,19) |
Clave InChI |
RODNZJWLVMUXIV-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)CCN2CCC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




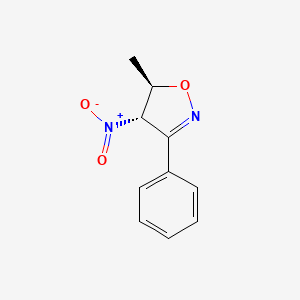
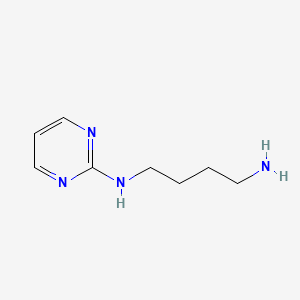

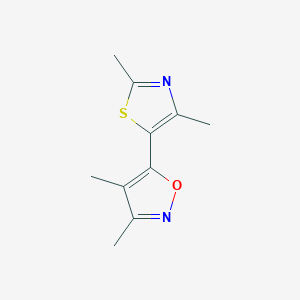
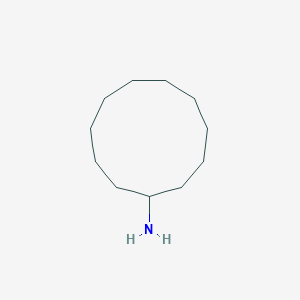
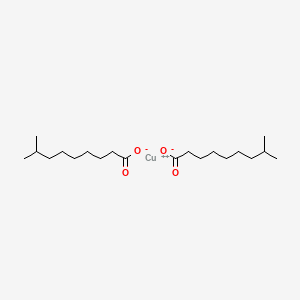
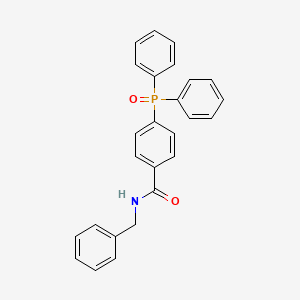

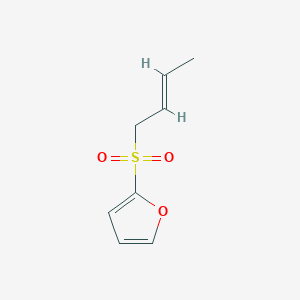
![1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12896253.png)
![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
![5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12896263.png)
